molecular formula C10H19N5S B1682747 Terbutryn CAS No. 886-50-0

Terbutryn

Cat. No. B1682747
CAS RN: 886-50-0
M. Wt: 241.36 g/mol
InChI Key: IROINLKCQGIITA-UHFFFAOYSA-N
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Description

Terbutryn is a methylthio-1,3,5-triazine that is 2-(methylsulfanyl)-1,3,5-triazine substituted by a tert-butylamino and an ethylamino group at positions 2 and 4 respectively . It is a colorless to white crystalline powder without a distinct odor . It has a role as a herbicide, a xenobiotic, and an environmental contaminant .


Synthesis Analysis

Analytical methods including solvent extraction followed by gas chromatography/ion-trap (GC/IT) with scan and MS/MS mode, a GC/mass selective detector (GC/MSD), and liquid chromatography/triple quadrupole mass spectrometers (LC/MS/MS) were optimized to identify and quantify terbutryn . The oven temperature was programmed from 60 to 250 °C at 15 °C/min. SIM (selected ion monitoring) mode was used to quantify terbutryn .


Chemical Reactions Analysis

Analytical methods including solvent extraction followed by gas chromatography/ion-trap (GC/IT) with scan and MS/MS mode, a GC/mass selective detector (GC/MSD), and liquid chromatography/triple quadrupole mass spectrometers (LC/MS/MS) were optimized to identify and quantify terbutryn . The oven temperature was programmed from 60 to 250 °C at 15 °C/min. SIM (selected ion monitoring) mode was used to quantify terbutryn .


Physical And Chemical Properties Analysis

Terbutryn has a molecular formula of C10H19N5S and a molecular weight of 241.36 g/mol .

Scientific Research Applications

Genotoxicity Studies

  • In Vitro Genotoxicity of Terbutryn : Terbutryn, an s-triazine herbicide, has been evaluated for its DNA-damaging ability using the alkaline single-cell microgel-electrophoresis ("comet") assay. This study found a significant increase in primary DNA damage at high concentrations of terbutryn, particularly in the absence of S9mix, a rat liver homogenate containing enzymes and cofactors (Villarini et al., 2004).
  • In Vitro Testing for Genotoxicity of Terbutryn : Further research into terbutryn's genotoxic properties showed that while it failed to produce significant increases in sister-chromatid exchange (SCE) or micronuclei (MN), it induced primary DNA damage, again more pronounced without S9 mix (Moretti et al., 2002).

Environmental Impact and Degradation

  • Leaching from Construction Materials : Terbutryn is commonly used in construction materials, such as external thermal insulation composite systems. A study observed the leaching of terbutryn from artificial walls with different types of render over 19 months, revealing significant retention and degradation within the materials, highlighting the long-term environmental impact (Bollmann et al., 2016).
  • Effects in Aquatic Ecosystems : A study conducted in artificial indoor streams examined the impact of terbutryn on a simple lotic food web. It was found that terbutryn affected the development of aquatic organisms like aufwuchs and Lumbriculus variegatus, demonstrating both direct and indirect effects on aquatic ecosystems (Brust et al., 2001).

Impact on Wildlife

  • Effects on Common Carp : Studies on common carp exposed to terbutryn showed significant alterations in oxidative stress biomarkers, biochemical, hematological profiles, and slight changes in internal organs at varying concentrations, indicating the potential ecological risk of terbutryn in aquatic environments (Velíšek et al., 2011; Velíšek et al., 2012).

Agricultural and Herbicidal Uses

  • Herbicide Efficiency in Crops : Terbutryn has been studied for its effectiveness as a pre-emergence herbicide in crops like peas, showing potential for efficient weed control (Sandhu et al., 1980).
  • Impact on Photosynthesis in Crops : Research indicates that terbutryn can affect chlorophyll content and carbohydrate levels in crops like maize, influencing plant physiology and growth (Randhawa & Sandhu, 1989).

Other Applications

  • Monitoring and Analytical Techniques : Various studies have developed and used methods like adsorptive stripping voltammetry and monitoring in river systems to detect and analyze terbutryn and its degradation products in environmental samples, indicating its persistence and mobility in the environment (Quednow & Püttmann, 2007; Pedrero et al., 1995).

Safety And Hazards

Terbutryn is highly flammable and harmful if swallowed, in contact with skin, or inhaled. It causes serious eye irritation and is very toxic to aquatic life . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The global Terbutryn market is driven by several key factors. One of the primary drivers is the increasing demand for Terbutryn in various industries. As the world economy continues to grow, the demand for Terbutryn is expected to increase as well. Additionally, technological advancements are also driving the market, as new and improved Terbutryn are being developed to meet the needs of consumers . Another important driver is the growing awareness of the environmental impact of Terbutryn, which has led to the development of more sustainable and eco-friendly options .

properties

IUPAC Name

2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)
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InChI Key

IROINLKCQGIITA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCNC1=NC(=NC(=N1)SC)NC(C)(C)C
Source PubChem
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Molecular Formula

C10H19N5S
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DSSTOX Substance ID

DTXSID3024318
Record name Terbutryn
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Molecular Weight

241.36 g/mol
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Physical Description

White solid; [HSDB]
Record name Terbutryn
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Boiling Point

154-160 °C at 0.06 mm Hg
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Solubility

35.9 [ug/mL] (The mean of the results at pH 7.4), Readily soluble in organic solvents, Solubilities in organic solvents at 20 °C [Table#3219], READILY SOL IN ETHYLGLYCOL MONOETHYL ETHER, ISOPROPANOL AND XYLENE AT 20-25 °C, Also readily soluble in dioxane, diethyl ether, xylene, chloroform, carbon tetrachloride, dimethylformamide. Slightly soluble in petroleum ether., In water, 25 mg/L at 20 °C
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Density

1.115 at 20 °C
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Vapor Pressure

0.00000169 [mmHg], 1.69X10-6 mm Hg at 25 °C
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Mechanism of Action

... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /S-triazines/, Inhibition of photosynthesis by disruption of light reactions and blockade of electron transport is the mechanism of action of the 1,3,5-triazine herbicides. /1,3,5-Triazines, from table/, The influence of some s-triazine herbicides on acid phosphatase and phosphodiesterase from corn (Zea mays) roots were investigated. Terbutryn stimulated both phosphatases, whereas prometryn stimulated only the phosphodiesterase. Atrazine desmetryn, prometon, and simazine inhibited acid phosphatase. No effect was exerted by ametryn. The enzyme assays and the kinetic parameters demonstrated that the interferences observed were due to an action on the synthesis of one or both enzymes rather than on the enzyme reactions. The types of the N-alkyl and the chlorine-subsitutuent groups in the structures of the s-triazines tested appear important in determing the degree of the interference.
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Product Name

Terbutryn

Color/Form

WHITE, CRYSTALLINE, White powder

CAS RN

886-50-0
Record name Terbutryn
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Melting Point

104 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,470
Citations
L Plhalova, S Macova, I Haluzova… - Neuroendocrinology …, 2009 - nel.altamira.sk
… Fish at the age of 20 days were exposed to the terbutryn … the range of sublethal concentrations of terbutryn (0.06, 0.2, 0.6 … L-1 of terbutryn and NOEC value was 0.2 mg L-1 of terbutryn. …
Number of citations: 26 nel.altamira.sk
S Kresmann, AHR Arokia, C Koch, B Sures - Science of the Total …, 2018 - Elsevier
… coatings and household products terbutryn, octhilinone and … magna assay, while terbutryn showed the weakest effects … PNEC values were calculated: terbutryn reached 0.003 μg/l, …
Number of citations: 39 www.sciencedirect.com
D Fernández-Calviño, J Rousk, E Bååth… - Soil biology and …, 2021 - Elsevier
… persistence was relatively high with more than 60% of terbutryn remaining at the end of the … terbutryn degradation products steadily accumulated for up to 120 days after terbutryn …
Number of citations: 17 www.sciencedirect.com
NA Vouzounis, PG Americanos - 1995 - news.ari.gov.cy
… and high cost of labour make flurochloridone and terbutryn under different the use of soil-acting … terbutryn on two soil types in three different loridone and terbutryn, can have disastrous …
Number of citations: 2 news.ari.gov.cy
J Velisek, A Stara, J Machova, P Dvorak… - Pesticide Biochemistry …, 2012 - Elsevier
… The aim of this study was to assess the toxicity of terbutryn to early developmental stages of … concentrations of terbutryn were estimated at 36 day LC50 = 3.06 mg l −1 terbutryn. Based …
Number of citations: 36 www.sciencedirect.com
A Luft, M Wagner, TA Ternes - Environmental science & …, 2014 - ACS Publications
… In this study, the biotransformation of irgarol and terbutryn was examined in aerobic batch … fate of irgarol and terbutryn in biological wastewater treatment. Both, irgarol and terbutryn were …
Number of citations: 39 pubs.acs.org
M Broser, C Glöckner, A Gabdulkhakov… - Journal of Biological …, 2011 - ASBMB
Herbicides that target photosystem II (PSII) compete with the native electron acceptor plastoquinone for binding at the Q B site in the D1 subunit and thus block the electron transfer from …
Number of citations: 89 www.jbc.org
M Moretti, M Marcarelli, M Villarini, C Fatigoni… - Toxicology in Vitro, 2002 - Elsevier
Terbutryn is a widely used preemergence and … about the genotoxic properties of terbutryn. In the present in vitro … However, terbutryn was found to induce primary DNA damage, more …
Number of citations: 88 www.sciencedirect.com
E Avidov, N Aharonson, J Katan, B Rubin, O Yarden - Weed Science, 1985 - cambridge.org
… The degradation of terbutryn appeared to follow first-order … Suppression of terbutryn degradation in the MB-treated soil … soil strongly inhibited degradation of terbutryn in soil. …
Number of citations: 51 www.cambridge.org
K Brust, O Licht, V Hultsch… - … and Chemistry: An …, 2001 - Wiley Online Library
… Terbutryn concentrations in the water were analyzed by gas … We determined that terbutryn was toxic to L. variegatus at 23.7 … Terbutryn decreased aufwuchs production at 0.6 μg/L in the …
Number of citations: 56 setac.onlinelibrary.wiley.com

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